molecular formula C15H19N3O2S B7576609 N-(6-methoxy-1,3-benzothiazol-2-yl)-2-piperidin-4-ylacetamide

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-piperidin-4-ylacetamide

Katalognummer B7576609
Molekulargewicht: 305.4 g/mol
InChI-Schlüssel: YTVRVDNLFGMUBA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-piperidin-4-ylacetamide, also known as BTA-1, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BTA-1 belongs to the class of benzothiazole derivatives, which have been studied extensively for their diverse pharmacological properties.

Wirkmechanismus

The exact mechanism of action of N-(6-methoxy-1,3-benzothiazol-2-yl)-2-piperidin-4-ylacetamide is not fully understood. However, it is believed that this compound exerts its pharmacological effects by modulating specific signaling pathways involved in various diseases. For example, in Alzheimer's disease, this compound inhibits the aggregation of amyloid-beta peptides by binding to specific sites on the peptides. In Parkinson's disease, this compound protects dopaminergic neurons from oxidative stress-induced damage by activating specific antioxidant pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different diseases. In Alzheimer's disease, this compound reduces the levels of amyloid-beta peptides and prevents their aggregation. In Parkinson's disease, this compound protects dopaminergic neurons from oxidative stress-induced damage and reduces the levels of pro-inflammatory cytokines. In cancer, this compound induces apoptosis in cancer cells by activating specific signaling pathways.

Vorteile Und Einschränkungen Für Laborexperimente

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-piperidin-4-ylacetamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively characterized using various analytical techniques. However, this compound also has some limitations. It has low solubility in water, which can make it difficult to use in certain experiments. In addition, its pharmacological effects may vary depending on the specific disease and cell type being studied.

Zukünftige Richtungen

There are several future directions for the study of N-(6-methoxy-1,3-benzothiazol-2-yl)-2-piperidin-4-ylacetamide. One potential direction is to investigate its potential therapeutic applications in other diseases such as Huntington's disease and multiple sclerosis. Another direction is to optimize its pharmacological properties by modifying its chemical structure. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.

Synthesemethoden

The synthesis of N-(6-methoxy-1,3-benzothiazol-2-yl)-2-piperidin-4-ylacetamide involves the reaction of 6-methoxy-2-aminobenzothiazole with piperidine-4-carboxylic acid followed by acetylation. The resulting compound is purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.

Wissenschaftliche Forschungsanwendungen

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-piperidin-4-ylacetamide has been studied extensively for its potential therapeutic applications in various diseases such as Alzheimer's disease, Parkinson's disease, and cancer. In Alzheimer's disease, this compound has been shown to inhibit the aggregation of amyloid-beta peptides, which are the major pathological hallmark of the disease. In Parkinson's disease, this compound has been shown to protect dopaminergic neurons from oxidative stress-induced damage. In cancer, this compound has been shown to induce apoptosis in cancer cells by targeting specific signaling pathways.

Eigenschaften

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-piperidin-4-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2S/c1-20-11-2-3-12-13(9-11)21-15(17-12)18-14(19)8-10-4-6-16-7-5-10/h2-3,9-10,16H,4-8H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTVRVDNLFGMUBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.